3-(Chloromethyl)-3,5-dimethyloctane
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Overview
Description
3-(Chloromethyl)-3,5-dimethyloctane is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by the presence of a chloromethyl group attached to a carbon chain with two methyl groups at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3,5-dimethyloctane typically involves the chloromethylation of 3,5-dimethyloctane. This can be achieved through a Friedel-Crafts alkylation reaction, where 3,5-dimethyloctane is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of chloromethyl methyl ether and a suitable catalyst in a controlled environment allows for the large-scale production of this compound. Post-reaction purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3,5-dimethyloctane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Amines, ethers, or thioethers.
Oxidation: Alcohols or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-3,5-dimethyloctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the modification of polymers to introduce chloromethyl groups, which can further react to form functionalized materials.
Pharmaceuticals: It is explored as a building block in the synthesis of potential drug candidates.
Industrial Chemistry: The compound is used in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3,5-dimethyloctane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the chloromethyl group.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3,5-dimethylhexane
- 3-(Chloromethyl)-3,5-dimethylheptane
- 3-(Chloromethyl)-3,5-dimethylnonane
Uniqueness
3-(Chloromethyl)-3,5-dimethyloctane is unique due to its specific carbon chain length and the positioning of the chloromethyl and methyl groups. This structural arrangement imparts distinct reactivity and physical properties compared to its analogs, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C11H23Cl |
---|---|
Molecular Weight |
190.75 g/mol |
IUPAC Name |
3-(chloromethyl)-3,5-dimethyloctane |
InChI |
InChI=1S/C11H23Cl/c1-5-7-10(3)8-11(4,6-2)9-12/h10H,5-9H2,1-4H3 |
InChI Key |
CXPCTIMTTJNSAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(CC)CCl |
Origin of Product |
United States |
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